molecular formula C6H5BrN2O3 B13434476 4-Bromo-5-methoxy-2-nitropyridine

4-Bromo-5-methoxy-2-nitropyridine

Katalognummer: B13434476
Molekulargewicht: 233.02 g/mol
InChI-Schlüssel: MRNMXZVEADNBAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-5-methoxy-2-nitropyridine is an organic compound with the molecular formula C6H5BrN2O3 It is a derivative of pyridine, characterized by the presence of bromine, methoxy, and nitro functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methoxy-2-nitropyridine typically involves the nitration of 4-bromo-2-methoxypyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the nitro group is introduced at the 5-position of the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, thereby optimizing the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-5-methoxy-2-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

    Reduction: Formation of 4-amino-5-methoxy-2-nitropyridine.

    Oxidation: Formation of 4-bromo-5-hydroxy-2-nitropyridine.

Wissenschaftliche Forschungsanwendungen

4-Bromo-5-methoxy-2-nitropyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism of action of 4-Bromo-5-methoxy-2-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and methoxy groups can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • 2-Bromo-5-nitropyridine
  • 5-Bromo-2-methoxypyridine
  • 4-Bromo-2-nitropyridine

Comparison: 4-Bromo-5-methoxy-2-nitropyridine is unique due to the presence of both methoxy and nitro groups on the pyridine ring, which can significantly influence its chemical reactivity and potential applications. Compared to similar compounds, it offers a distinct combination of functional groups that can be leveraged in various synthetic and research contexts.

Eigenschaften

Molekularformel

C6H5BrN2O3

Molekulargewicht

233.02 g/mol

IUPAC-Name

4-bromo-5-methoxy-2-nitropyridine

InChI

InChI=1S/C6H5BrN2O3/c1-12-5-3-8-6(9(10)11)2-4(5)7/h2-3H,1H3

InChI-Schlüssel

MRNMXZVEADNBAH-UHFFFAOYSA-N

Kanonische SMILES

COC1=CN=C(C=C1Br)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.